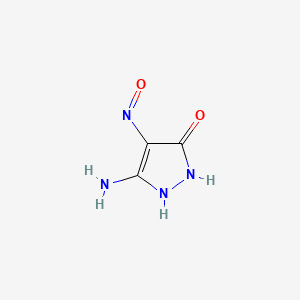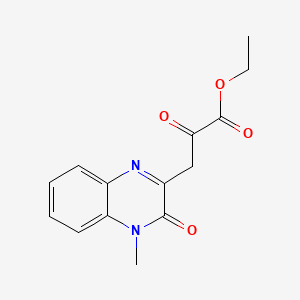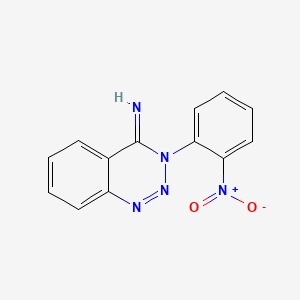
3-(2-(Hydroxy(oxido)amino)phenyl)-4-imino-3,4-dihydro-1,2,3-benzotriazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-(Hydroxy(oxido)amino)phenyl)-4-imino-3,4-dihydro-1,2,3-benzotriazine is a complex organic compound that belongs to the class of benzotriazines This compound is characterized by the presence of a benzotriazine ring system, which is a fused tricyclic structure containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Hydroxy(oxido)amino)phenyl)-4-imino-3,4-dihydro-1,2,3-benzotriazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzotriazine Ring: The initial step involves the cyclization of appropriate precursors to form the benzotriazine ring. This can be achieved through the reaction of hydrazine derivatives with ortho-substituted aromatic compounds under acidic conditions.
Introduction of the Hydroxy(oxido)amino Group: The hydroxy(oxido)amino group can be introduced via nitration followed by reduction. The nitration of the phenyl ring is carried out using a mixture of nitric acid and sulfuric acid, followed by reduction with a suitable reducing agent such as tin(II) chloride or iron powder.
Final Assembly: The final step involves the coupling of the benzotriazine core with the hydroxy(oxido)amino-substituted phenyl ring under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2-(Hydroxy(oxido)amino)phenyl)-4-imino-3,4-dihydro-1,2,3-benzotriazine undergoes various chemical reactions, including:
Oxidation: The hydroxy(oxido)amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The imino group can be reduced to form amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride and are carried out under controlled temperature and solvent conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Introduction of various functional groups such as halogens, alkyl, or acyl groups.
Scientific Research Applications
3-(2-(Hydroxy(oxido)amino)phenyl)-4-imino-3,4-dihydro-1,2,3-benzotriazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activity.
Industry: Utilized in the development of advanced materials, dyes, and pigments due to its stable and versatile chemical properties.
Mechanism of Action
The mechanism of action of 3-(2-(Hydroxy(oxido)amino)phenyl)-4-imino-3,4-dihydro-1,2,3-benzotriazine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to modulation of biological processes. For example, its hydroxy(oxido)amino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound’s aromatic structure allows it to intercalate with DNA, potentially affecting gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
3-(2-Amino-phenyl)-4-imino-3,4-dihydro-1,2,3-benzotriazine: Similar structure but lacks the hydroxy(oxido)amino group.
3-(2-Hydroxy-phenyl)-4-imino-3,4-dihydro-1,2,3-benzotriazine: Similar structure but lacks the oxidoamino group.
3-(2-Nitro-phenyl)-4-imino-3,4-dihydro-1,2,3-benzotriazine: Similar structure but contains a nitro group instead of the hydroxy(oxido)amino group.
Uniqueness
3-(2-(Hydroxy(oxido)amino)phenyl)-4-imino-3,4-dihydro-1,2,3-benzotriazine is unique due to the presence of the hydroxy(oxido)amino group, which imparts distinct chemical reactivity and biological activity
Properties
CAS No. |
52745-04-7 |
|---|---|
Molecular Formula |
C13H9N5O2 |
Molecular Weight |
267.24 g/mol |
IUPAC Name |
3-(2-nitrophenyl)-1,2,3-benzotriazin-4-imine |
InChI |
InChI=1S/C13H9N5O2/c14-13-9-5-1-2-6-10(9)15-16-17(13)11-7-3-4-8-12(11)18(19)20/h1-8,14H |
InChI Key |
MFNDNYZQIBJJKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=N)N(N=N2)C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 5-chloro-2-{2-[(4-nitrobenzyl)amino]-2-oxoethoxy}benzoate](/img/structure/B15197217.png)

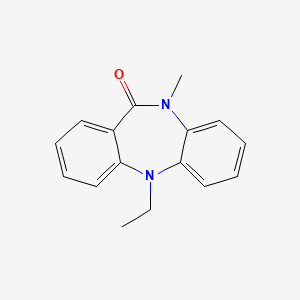
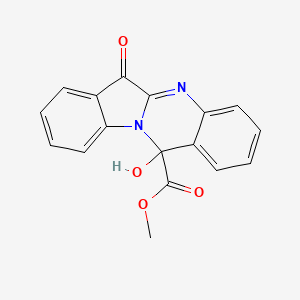


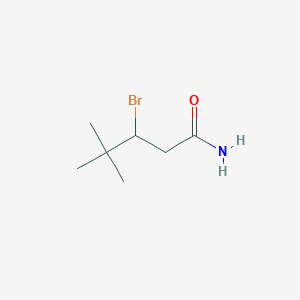


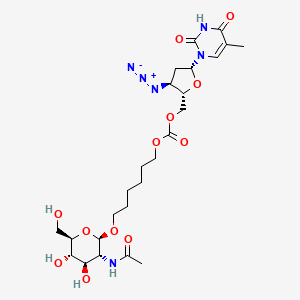
![6'-Chloro-1'-((2-(trimethylsilyl)ethoxy)methyl)-2,3,5,6-tetrahydrospiro[pyran-4,3'-pyrrolo[3,2-c]pyridin]-2'(1'H)-one](/img/structure/B15197273.png)
![4-(4-phenylphenyl)-N-[4-(2-phenylphenyl)phenyl]aniline](/img/structure/B15197291.png)
